molecular formula C20H19N5O3S B10985877 N-[(2Z)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-2-(4-oxo-2-phenyl-1,4-dihydroquinazolin-3(2H)-yl)acetamide

N-[(2Z)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-2-(4-oxo-2-phenyl-1,4-dihydroquinazolin-3(2H)-yl)acetamide

Cat. No.: B10985877
M. Wt: 409.5 g/mol
InChI Key: BJSNERRAFKGGJF-UHFFFAOYSA-N
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Description

The compound N-[(2Z)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-2-(4-oxo-2-phenyl-1,4-dihydroquinazolin-3(2H)-yl)acetamide is a heterocyclic hybrid featuring a 1,3,4-thiadiazole core fused with a quinazolinone-acetamide moiety. Its structure includes a methoxymethyl substituent on the thiadiazole ring and a phenyl-substituted dihydroquinazolinone group.

Properties

Molecular Formula

C20H19N5O3S

Molecular Weight

409.5 g/mol

IUPAC Name

N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-(4-oxo-2-phenyl-1,2-dihydroquinazolin-3-yl)acetamide

InChI

InChI=1S/C20H19N5O3S/c1-28-12-17-23-24-20(29-17)22-16(26)11-25-18(13-7-3-2-4-8-13)21-15-10-6-5-9-14(15)19(25)27/h2-10,18,21H,11-12H2,1H3,(H,22,24,26)

InChI Key

BJSNERRAFKGGJF-UHFFFAOYSA-N

Canonical SMILES

COCC1=NN=C(S1)NC(=O)CN2C(NC3=CC=CC=C3C2=O)C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

The synthesis of N-[(2Z)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-2-(4-oxo-2-phenyl-1,4-dihydroquinazolin-3(2H)-yl)acetamide involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the formation of the thiadiazole ring followed by the introduction of the quinazolinone moiety. The reaction conditions often involve the use of specific reagents and catalysts to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve optimization of these reaction conditions to scale up the synthesis process efficiently.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may yield corresponding amines or alcohols.

Scientific Research Applications

Biological Activities

The compound exhibits a range of biological activities due to its structural characteristics:

  • Antimicrobial Activity : The thiadiazole ring is known for its antimicrobial properties. Compounds with similar structures have shown effectiveness against various bacterial strains .
  • Anticancer Potential : The quinazoline component contributes to anticancer activity. Research indicates that derivatives of quinazoline can inhibit cancer cell proliferation and induce apoptosis .
  • Anticonvulsant Properties : Some studies suggest that thiadiazole derivatives may exhibit anticonvulsant effects, potentially acting on GABAergic pathways and voltage-gated ion channels .

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of N-[(2Z)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-2-(4-oxo-2-phenyl-1,4-dihydroquinazolin-3(2H)-yl)acetamide typically involves multi-step processes that include the formation of the thiadiazole and quinazoline components. Understanding the structure-activity relationship is crucial for optimizing its efficacy:

Component Activity Notes
ThiadiazoleAntimicrobialEnhances reactivity due to electron-withdrawing properties
QuinazolineAnticancerInduces apoptosis in cancer cells
MethoxymethylIncreases solubilityImproves bioavailability

Research Case Studies

Several studies have investigated the efficacy and safety of compounds related to this compound:

  • Anticancer Studies : A study conducted by MDPI demonstrated that derivatives of 1,3,4-thiadiazole exhibited significant anticancer activity against various cell lines. The study highlighted the importance of substituents on the thiadiazole ring for enhancing activity against cancer cells .
  • Anticonvulsant Research : Another research effort focused on synthesizing thiadiazole derivatives and evaluating their anticonvulsant properties using animal models. The results indicated promising anticonvulsant activity with minimal toxicity, suggesting potential therapeutic applications for seizure disorders .
  • SAR Optimization : A systematic investigation into the SAR of thiadiazole derivatives revealed that specific substitutions could enhance biological activity significantly. This research underscores the importance of molecular modifications in developing effective therapeutic agents .

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways within biological systems. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved may vary depending on the specific application and context. Further research is needed to elucidate the detailed mechanism of action and identify the key molecular interactions responsible for its biological activity.

Comparison with Similar Compounds

Structural Features and Substituent Effects

The compound’s uniqueness lies in its methoxymethyl-thiadiazole and quinazolinone-acetamide groups. Key comparisons with similar compounds include:

Compound Name Substituents on Thiadiazole Acetamide/Benzamide Group Key Functional Groups Yield (%) Melting Point (°C)
Target Compound 5-(Methoxymethyl) 4-Oxo-2-phenyl-1,4-dihydroquinazolin-3-yl Thiadiazole, Quinazolinone N/A N/A
N-[3-(3-Methylphenyl)-5-(3-Dimethylamino-acryloyl)-3H-[1,3,4]-thiadiazol-2-ylidene]-benzamide (4g) 3-Methylphenyl, Dimethylamino-acryloyl Benzamide Thiadiazole, Acrylamide 82 200
N-{2,2,2-Trichloro-1-[(5-Phenyl-1,3,4-Thiadiazol-2-Yl)Amino]Ethyl}Acetamide (4.1) Phenyl Trichloroethyl-acetamide Thiadiazole, Trichloroethyl 97.4 230–231
N-(5-Isoxazol-5-Yl-3-Phenyl-3H-[1,3,4]-Thiadiazol-2-Ylidene)-Benzamide (6) Phenyl, Isoxazol-5-yl Benzamide Thiadiazole, Isoxazole 70 160

Key Observations :

  • Substituent Diversity: The target compound’s methoxymethyl group distinguishes it from phenyl (4.1, 6) or dimethylamino-acryloyl (4g) substituents. Methoxymethyl may enhance solubility compared to halogenated analogues like 4.1 .
  • Quinazolinone Moiety: The 4-oxo-2-phenyl-1,4-dihydroquinazolin-3-yl group is rare in thiadiazole hybrids; most analogues feature simpler benzamide or acetylated pyridine rings .

Spectroscopic and Analytical Data

  • IR Spectroscopy: The target compound’s C=O stretches (quinazolinone and acetamide) would align with analogues like 4g (1690 cm⁻¹ for acrylamide) and 8a (1679 cm⁻¹ for acetyl groups) .
  • NMR: The phenyl protons in the quinazolinone moiety (δ 7.3–8.3) would resemble aromatic signals in 4g (δ 7.47–7.72) .
  • Mass Spectrometry : A molecular ion peak near m/z 450–500 is expected, comparable to 8c (m/z 506) .

Biological Activity

N-[(2Z)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-2-(4-oxo-2-phenyl-1,4-dihydroquinazolin-3(2H)-yl)acetamide is a complex organic compound that exhibits a variety of biological activities. This article synthesizes available research on its biological properties, including anticancer, antimicrobial, and anti-inflammatory effects.

Chemical Structure and Properties

The molecular formula of the compound is C18H17N5O3SC_{18}H_{17}N_{5}O_{3}S, with a molecular weight of 373.48 g/mol. The structure features a thiadiazole ring and a quinazoline moiety, both known for their diverse biological activities.

1. Anticancer Activity

Research has demonstrated that compounds containing thiadiazole and quinazoline structures exhibit significant anticancer properties. For instance:

  • Inhibition of Cell Proliferation : A study evaluated the compound's efficacy against various cancer cell lines such as A549 (lung cancer), MDA-MB-231 (triple-negative breast cancer), and MCF7 (hormone-dependent breast cancer). Results indicated that the compound effectively inhibited cell proliferation in these lines, comparable to standard chemotherapy agents like Etoposide .
  • Mechanism of Action : The anticancer effects are attributed to the inhibition of key pathways involved in tumor growth, particularly through the disruption of tyrosine phosphorylation which is critical for angiogenesis .

2. Antimicrobial Activity

The compound has also shown promising antimicrobial activity against various bacterial strains:

  • Bactericidal Effects : Studies have reported significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were notably lower than those of conventional antibiotics like ampicillin .
  • Fungal Activity : In addition to antibacterial properties, the compound exhibited antifungal effects with MIC values ranging from 0.004 to 0.06 mg/mL against common fungal pathogens .

3. Anti-inflammatory Effects

The anti-inflammatory potential of the compound has been highlighted in several studies:

  • Cytokine Inhibition : Compounds similar to this compound have been tested for their ability to inhibit tumor necrosis factor-alpha (TNF-α) production in vitro. This suggests a potential role in treating inflammatory diseases .

Structure–Activity Relationship (SAR)

The biological activity of this compound can be significantly influenced by its structural components:

Substituent TypeEffect on Biological Activity
Electron-donating groupsEnhanced anticancer and antioxidant potential
Electron-withdrawing groupsIncreased antimicrobial activity

Studies indicate that modifications in substituents can lead to variations in efficacy against different types of cancer cells and microbial strains .

Case Study 1: Anticancer Efficacy

A specific study involving the compound demonstrated its ability to induce apoptosis in MCF7 cells through mitochondrial pathways. The results showed a marked increase in caspase activity, indicating programmed cell death as a mechanism for its anticancer effects.

Case Study 2: Antimicrobial Testing

In another investigation, the compound was tested against a panel of bacterial strains including Staphylococcus aureus and Escherichia coli. The results indicated that it surpassed traditional antibiotics in effectiveness against resistant strains.

Q & A

Basic: What are the standard synthetic routes for preparing N-[(2Z)-5-(methoxymethyl)-1,3,4-thiadiazol-2-ylidene]acetamide derivatives, and how are intermediates optimized?

Answer:
The synthesis typically involves coupling a thiadiazole precursor with a quinazolinone-acetamide moiety. For example:

  • Step 1: React 5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-one with chloroacetyl chloride in DMF under basic conditions (e.g., K₂CO₃) to form the thiadiazole-acetyl chloride intermediate .
  • Step 2: Couple this intermediate with 4-oxo-2-phenyl-1,4-dihydroquinazolin-3(2H)-yl amine via nucleophilic acyl substitution.
  • Optimization: Monitor reaction progress using TLC (e.g., hexane:ethyl acetate 3:1) and purify via column chromatography. Adjust solvent polarity (e.g., DMF vs. acetonitrile) to improve yield .

Basic: How is the Z-configuration of the thiadiazole-ylidene group confirmed experimentally?

Answer:
The Z-configuration is verified using:

  • X-ray crystallography : Resolve bond angles and spatial arrangement of substituents (e.g., methoxymethyl group orientation relative to the thiadiazole ring) .
  • NMR spectroscopy : Analyze coupling constants (e.g., 3JHH^3J_{H-H}) in NOESY/ROESY experiments to detect through-space interactions between protons on the thiadiazole and quinazolinone moieties .

Advanced: How can conflicting spectroscopic data (e.g., NMR or IR) arising from tautomerism in the quinazolinone ring be resolved?

Answer:
Tautomerism in the quinazolinone ring (e.g., 4-oxo vs. 4-hydroxy forms) can cause spectral ambiguity. Mitigate this by:

  • Variable Temperature NMR : Perform experiments at low temperatures (−40°C) to slow tautomeric exchange and resolve split peaks .
  • DFT Calculations : Compare experimental IR stretching frequencies (e.g., C=O at ~1700 cm⁻¹) with computed vibrational spectra to identify dominant tautomers .
  • Deuterium Exchange : Treat the compound with D₂O; protons involved in tautomerism will exhibit exchange broadening or disappearance in 1^1H NMR .

Advanced: What strategies are effective for analyzing bioactivity contradictions in analogues with varying substituents?

Answer:
Contradictions in biological activity (e.g., antimicrobial vs. inactive analogues) can be addressed via:

  • SAR Studies : Systematically vary substituents (e.g., methoxymethyl vs. methylthio groups on the thiadiazole) and correlate with activity trends .
  • Molecular Docking : Model interactions between the compound and target proteins (e.g., bacterial dihydrofolate reductase) to identify critical binding residues. For example, bulky substituents may sterically hinder binding .
  • Meta-Analysis : Compare data across studies (e.g., MIC values against S. aureus) to identify outliers caused by assay variability (e.g., broth microdilution vs. agar diffusion) .

Advanced: How can reaction byproducts from multicomponent condensations (e.g., triazinan-thiazole hybrids) be characterized and minimized?

Answer:

  • Byproduct Identification : Use LC-MS/MS to detect low-abundance species (e.g., triazinan-thiazole dimers) and HRMS for exact mass matching .
  • Reaction Optimization :
    • Solvent Control : Use polar aprotic solvents (e.g., DMF) to stabilize intermediates and reduce side reactions .
    • Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) to accelerate desired pathways .
    • Temperature Gradients : Perform reactions at 0–5°C to suppress exothermic side reactions .

Basic: What spectroscopic techniques are essential for characterizing the thiadiazole-quinazolinone scaffold?

Answer:

  • 1^1H/13^{13}C NMR : Assign peaks for the thiadiazole (δ 7.8–8.2 ppm for aromatic protons) and quinazolinone (δ 6.5–7.5 ppm for phenyl protons) .
  • FT-IR : Identify C=O stretches (1670–1720 cm⁻¹) and C=S vibrations (620–680 cm⁻¹) .
  • UV-Vis : Monitor π→π* transitions (λmax ~270 nm for quinazolinone) to assess conjugation .

Advanced: What computational methods are used to predict the electrochemical properties of this compound for redox-active applications?

Answer:

  • DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level and compute HOMO/LUMO energies to predict redox potentials .
  • Cyclic Voltammetry Simulations : Compare computed ionization potentials with experimental CV data (e.g., oxidation peaks at +1.2 V vs. Ag/AgCl) .
  • Solvent Effects : Use PCM models to account for dielectric environments (e.g., DMSO vs. water) .

Basic: How is purity assessed post-synthesis, and what thresholds are acceptable for pharmacological studies?

Answer:

  • HPLC : Use a C18 column (ACN:H₂O gradient) with UV detection at 254 nm; aim for ≥95% purity .
  • Elemental Analysis : Acceptable C/H/N deviations ≤0.4% from theoretical values .
  • Melting Point : Sharp range (Δ ≤2°C) indicates homogeneity .

Advanced: How can the metabolic stability of this compound be evaluated in preclinical models?

Answer:

  • Microsomal Assays : Incubate with liver microsomes (human/rat) and monitor depletion via LC-MS over 60 minutes .
  • CYP450 Inhibition Screening : Test against CYP3A4/2D6 isoforms using fluorogenic substrates .
  • Plasma Stability : Measure degradation in plasma (37°C, 24 hrs) to assess esterase susceptibility .

Advanced: What crystallographic challenges arise in resolving the thiadiazole-ylidene moiety, and how are they addressed?

Answer:

  • Disorder in Crystal Lattices : The flexible methoxymethyl group may cause disorder. Mitigate by:
    • Low-Temperature Data Collection : Reduce thermal motion (e.g., 100 K) .
    • TWINABS Refinement : Apply twin correction for non-merohedral twinning .
  • Weak Diffraction : Use synchrotron radiation (λ = 0.7–1.0 Å) to enhance resolution for low-electron-density regions .

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